molecular formula C12H20N2 B14086571 N1-phenylhexane-1,2-diamine

N1-phenylhexane-1,2-diamine

Cat. No.: B14086571
M. Wt: 192.30 g/mol
InChI Key: XRDZGTPHKLAIFK-UHFFFAOYSA-N
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Description

N1-phenylhexane-1,2-diamine is an organic compound characterized by the presence of a phenyl group attached to a hexane chain with two amine groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenylhexane-1,2-diamine typically involves the reaction of hexane-1,2-diamine with a phenylating agent. One common method is the reductive amination of hexane-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-phenylhexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Modified amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N1-phenylhexane-1,2-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N1-phenylbenzene-1,2-diamine: Similar structure but with a benzene ring instead of a hexane chain.

    1,2-phenylenediamine: Lacks the phenyl group attached to the hexane chain.

Uniqueness

N1-phenylhexane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer hexane chain compared to similar compounds like N1-phenylbenzene-1,2-diamine may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N-phenylhexane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h4-6,8-9,11,14H,2-3,7,10,13H2,1H3

InChI Key

XRDZGTPHKLAIFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNC1=CC=CC=C1)N

Origin of Product

United States

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